molecular formula C8H7BrO2S B2749052 (1R,2R)-2-(5-bromothiophen-3-yl)cyclopropane-1-carboxylic acid CAS No. 1818257-41-8

(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2749052
CAS No.: 1818257-41-8
M. Wt: 247.11
InChI Key: WPMXSYQGUFJOPQ-NTSWFWBYSA-N
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Description

(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropane-1-carboxylic acid is an organic compound featuring a cyclopropane ring substituted with a carboxylic acid group and a brominated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(5-bromothiophen-3-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Cyclopropanation: The brominated thiophene is then subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane, in the presence of a catalyst like rhodium(II) acetate.

    Carboxylation: The resulting cyclopropane derivative is carboxylated using carbon dioxide under high pressure and temperature, often in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and cyclopropanation, and high-pressure reactors for carboxylation to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product is the de-brominated thiophene derivative.

    Substitution: Substituted thiophene derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential lead compound in drug discovery, particularly for its unique structural features.

Industry:

  • Utilized in the development of novel materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(5-bromothiophen-3-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and brominated thiophene moiety can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (1R,2R)-2-(5-chlorothiophen-3-yl)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    (1R,2R)-2-(5-methylthiophen-3-yl)cyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of bromine.

Uniqueness:

  • The presence of the bromine atom in (1R,2R)-2-(5-bromothiophen-3-yl)cyclopropane-1-carboxylic acid can significantly alter its reactivity and interaction with other molecules compared to its analogs with different substituents.

This compound’s unique structural features and potential applications make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-7-1-4(3-12-7)5-2-6(5)8(10)11/h1,3,5-6H,2H2,(H,10,11)/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMXSYQGUFJOPQ-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CSC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CSC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818258-14-8
Record name rac-(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropane-1-carboxylic acid
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